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4-p-Tolyl[1,2,4]triazole-3,5-dione

Cat. No.: B1608087
CAS No.: 72708-83-9
M. Wt: 189.17 g/mol
InChI Key: ZQMWFABJLXYBSW-UHFFFAOYSA-N
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Description

Significance of thebenchchem.comresearchgate.netnih.govTriazole Core in Heterocyclic Chemistry

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is of immense interest to medicinal and organic chemists due to its remarkable chemical stability and diverse biological activities. researchgate.netnih.govbohrium.com The triazole nucleus is a key component in numerous clinically approved drugs, demonstrating its versatility across a wide spectrum of therapeutic areas. researchgate.netnih.gov Notable examples include antifungal agents like fluconazole (B54011) and itraconazole (B105839), the antiviral drug ribavirin (B1680618), and the anticancer medication letrozole. researchgate.net

The significance of the 1,2,4-triazole core can be attributed to several key features:

Pharmacophore Mimicry: The 1,2,4-triazole ring can act as a bioisostere for other functional groups such as amides, esters, and carboxylic acids. nih.gov This allows it to interact with biological targets with high affinity. nih.gov

Hydrogen Bonding Capability: The presence of nitrogen atoms allows the triazole ring to participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological receptors. nih.gov

Metabolic Stability: The aromatic nature of the triazole ring often imparts resistance to metabolic degradation, a desirable property for drug candidates. researchgate.net

Diverse Biological Activities: Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological effects, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. bohrium.comresearchgate.netwisdomlib.org

Overview of 1,2,4-Triazole-3,5-diones as Reactive Intermediates and Functional Molecules

Within the family of 1,2,4-triazoles, the 1,2,4-triazole-3,5-dione (TAD) derivatives represent a class of highly reactive molecules. These compounds, also known as urazoles, are characterized by a cyclic structure containing an azo group (N=N) flanked by two carbonyl groups. This arrangement makes them potent dienophiles, readily participating in Diels-Alder reactions with a variety of dienes. wikipedia.org

The reactivity of 1,2,4-triazole-3,5-diones is a key feature that has been extensively exploited in organic synthesis. Their ability to undergo rapid cycloaddition reactions allows for the construction of complex molecular architectures. researchgate.net For instance, 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), a closely related analogue of the title compound, is one of the most powerful dienophiles known and has been utilized in the synthesis of complex molecules like prismane (B14753642). wikipedia.org

Beyond their role as reactive intermediates, these compounds can also serve as functional molecules in their own right. Their reactivity can be harnessed for applications such as the functionalization of polymers and bioconjugation.

Rationale for Academic Research on 4-p-Tolylbenchchem.comresearchgate.netnih.govtriazole-3,5-dione and Related Derivatives

The specific focus on 4-p-Tolyl researchgate.netnih.govtriazole-3,5-dione within the broader class of triazole-diones stems from the desire to fine-tune the reactivity and properties of the core structure. The substituent at the 4-position of the triazole ring plays a crucial role in modulating the electronic and steric characteristics of the molecule.

In the case of 4-p-Tolyl researchgate.netnih.govtriazole-3,5-dione, the p-tolyl group (a methyl-substituted phenyl ring) introduces specific electronic and steric effects. The methyl group is weakly electron-donating, which can influence the dienophilicity of the azo group. Compared to the unsubstituted phenyl derivative (PTAD), the p-tolyl group may slightly alter the reactivity profile, potentially leading to different selectivities in certain reactions.

Academic research into this specific derivative is driven by the following rationales:

Systematic Study of Substituent Effects: By comparing the reactivity of 4-p-Tolyl researchgate.netnih.govtriazole-3,5-dione with other 4-substituted derivatives, researchers can gain a deeper understanding of how electronic and steric factors govern the course of chemical reactions.

Development of Novel Synthetic Methodologies: The unique reactivity of this compound may enable the development of new synthetic transformations or provide access to novel molecular scaffolds that are not easily accessible with other reagents.

Exploration of New Biological Activities: The introduction of the p-tolyl group may lead to novel interactions with biological targets, potentially resulting in the discovery of new therapeutic agents.

Current Research Landscape and Gaps in Understanding the Chemistry of 4-p-Tolylbenchchem.comresearchgate.netnih.govtriazole-3,5-dione

The current research landscape for 4-p-Tolyl researchgate.netnih.govtriazole-3,5-dione is primarily situated within the broader context of 1,2,4-triazole-3,5-dione chemistry. Much of the foundational understanding of its reactivity is extrapolated from studies on the more commonly used 4-phenyl and 4-methyl derivatives.

Table 1: Key Research Areas for 4-Aryl researchgate.netnih.govtriazole-3,5-diones

Research AreaDescriptionKey Findings
Diels-Alder Reactions Use as dienophiles in [4+2] cycloadditions.Highly reactive, often proceeding with high stereoselectivity. wikipedia.org
Ene Reactions Reactions with alkenes possessing allylic hydrogens.Can mimic the reactivity of singlet oxygen. researchgate.net
C-H Amination Direct functionalization of C-H bonds.Can be enhanced by gold catalysis, showing remarkable site selectivity. researchgate.net
Bioconjugation Functionalization of biomolecules, such as polypeptides.Selective reaction with tyrosine residues has been demonstrated. researchgate.net

While significant progress has been made, there are still notable gaps in the understanding of the specific chemistry of 4-p-Tolyl researchgate.netnih.govtriazole-3,5-dione:

Comparative Reactivity Studies: There is a need for more direct, quantitative comparisons of the reactivity of 4-p-Tolyl researchgate.netnih.govtriazole-3,5-dione with other 4-substituted analogues under a standardized set of reaction conditions.

Mechanistic Investigations: Detailed mechanistic studies of its reactions, particularly those that deviate from the behavior of PTAD, are required to fully elucidate the role of the p-tolyl substituent.

Exploration of Asymmetric Catalysis: The development of catalytic enantioselective reactions utilizing 4-p-Tolyl researchgate.netnih.govtriazole-3,5-dione as a prochiral substrate or reagent remains an underexplored area.

Biological Screening: A comprehensive evaluation of the biological activity profile of 4-p-Tolyl researchgate.netnih.govtriazole-3,5-dione and its derivatives is lacking. Such studies could uncover novel therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B1608087 4-p-Tolyl[1,2,4]triazole-3,5-dione CAS No. 72708-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWFABJLXYBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375283
Record name 4-p-tolyl[1,2,4]triazole-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72708-83-9
Record name 4-p-tolyl[1,2,4]triazole-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 4 P Tolyl 1 2 3 Triazole 3,5 Dione Reactivity and Transformations

Cycloaddition Chemistry of 1,2,4-Triazole-3,5-diones

The 1,2,4-triazole-3,5-dione core is a highly reactive scaffold known for its participation in various cycloaddition reactions. The electron-withdrawing nature of the dicarbonyl functionality and the inherent reactivity of the azo group make these compounds powerful reagents in organic synthesis. uzhnu.edu.uaacgpubs.org

Diels-Alder Reactions with Dienes and Heterodienes

Compounds in the 1,2,4-triazole-3,5-dione family are recognized as some of the most powerful dienophiles used in [4+2] Diels-Alder reactions. wikipedia.org 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione is characterized by its dienophilic nature, which allows for rapid reactions with dienes to construct more complex molecules.

The reactivity of the closely related PTAD has been extensively documented. It undergoes rapid Diels-Alder reactions with a wide array of dienes and heterodienes, including cyclopentadiene, 1,3,5-cycloheptatriene, and various functionalized butadienes. rsc.orged.gov These reactions are typically fast and efficient, often proceeding at room temperature and leading to high yields of the corresponding cycloadducts. researchgate.net For instance, PTAD reacts with functionalized dienes to create complex heterocyclic systems, which can then undergo further transformations. rsc.org The reaction with 5-alkoxythiazoles proceeds via a formal [3+2] cycloaddition pathway, demonstrating the diverse reactivity of this class of compounds. acgpubs.org

Table 1: Representative Diels-Alder Reactions of PTAD (Analogue to 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione)

Diene/HeterodieneDienophileProduct TypeReference
CyclopentadienePTADBicyclic Pyridazine Derivative ed.gov
1,3,5-CycloheptatrienePTADNorcaradiene Adduct ed.gov
2,3-Bis(iodomethyl)butadienePTADFunctionalized Pyridazine rsc.org
5-AlkoxythiazolesPTADTriazolo[1,2-a] uzhnu.edu.uarsc.orgacgpubs.orgtriazole acgpubs.org

Note: This table illustrates the reactivity of the analogue PTAD. Specific data for 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione is not available in the reviewed literature.

Inverse Electron-Demand Diels-Alder Cycloadditions

The inverse electron-demand Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org This is in contrast to the normal-demand Diels-Alder reaction. Heterocyclic azadienes, such as 1,2,4,5-tetrazines, are classic examples of electron-deficient dienes used in these transformations. nih.govsigmaaldrich.com

In this context, a triazole-dione derivative like PTAD can act as a dienophile or participate in a different capacity. For example, PTAD has been utilized as a dehydrogenating agent to facilitate the synthesis of annulated dihydropyridazines from the reaction of cyclic alkenes with 1,2,4,5-tetrazines. sigmaaldrich.comsigmaaldrich.com In this role, it promotes the final aromatization step of the reaction sequence. There is currently no specific literature detailing the participation of 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione itself as either the diene or dienophile in an IEDDA reaction.

[3+2] Cycloaddition Pathways and Regioselectivity

Beyond the more common [4+2] cycloadditions, 1,2,4-triazole-3,5-diones can also engage in [3+2] cycloaddition pathways. Research on PTAD shows that it can react with allylsilanes to form urazole (B1197782) products, demonstrating a [3+2] mode of reactivity. sigmaaldrich.comsigmaaldrich.com Furthermore, reactions with certain substrates like oxazoles, while formally Diels-Alder reactions, can proceed through pathways that result in products characteristic of a [3+2] cycloaddition, often involving a ring-opening of the substrate. acgpubs.org Detailed mechanistic studies and specific examples involving 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione in [3+2] cycloadditions are not presently available.

Oxidative Properties and Dehydrogenation Capabilities

The N=N double bond in the 1,2,4-triazole-3,5-dione ring imparts significant oxidative properties to these molecules, allowing them to act as efficient dehydrogenating agents for a variety of substrates.

Oxidation of Thiols and Alcohols

The oxidizing power of this class of compounds is evident in their reactions with alcohols. Studies on PTAD have shown that it can oxidize secondary alcohols, such as benzyl (B1604629) alcohol, to the corresponding ketones and aldehydes. researchgate.net This reaction highlights the ability of the triazole-dione to act as a hydride acceptor. While the oxidation of thiols by these reagents is plausible, specific studies and data tables detailing the reaction of 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione with either thiols or a range of alcohols are absent from the current body of scientific literature.

Table 2: Oxidation of Alcohols by PTAD (Analogue to 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione)

SubstrateOxidizing AgentProductNotesReference
Secondary AlcoholsPTADKetoneMajor product researchgate.net
Benzyl AlcoholPTADBenzaldehydeMajor product researchgate.net
Primary AlcoholsPTAD1-Alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-dioneMajor product researchgate.net

Note: This table shows the reactivity of the analogue PTAD. Specific data for 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione is not available in the reviewed literature.

Dehydrogenation in Annulated Systems

One of the well-documented utilities of PTAD is its role as an efficient dehydrogenating agent, particularly for the aromatization of heterocyclic systems. It is effectively used to convert 1,4-dihydropyridines into their corresponding aromatic pyridine (B92270) derivatives. sigmaaldrich.comsigmaaldrich.com This transformation is valuable in the synthesis of many biologically active compounds. Additionally, it is employed in the synthesis of annulated dihydropyridazines. sigmaaldrich.comsigmaaldrich.com Although it is highly probable that 4-p-Tolyl uzhnu.edu.uarsc.orgacgpubs.orgtriazole-3,5-dione would exhibit similar dehydrogenation capabilities, specific research detailing its use in the dehydrogenation of annulated systems has not been identified.

Nucleophilic Addition and Abstraction Reactions

The electrophilic nature of the nitrogen-nitrogen double bond in the 1,2,4-triazole-3,5-dione ring makes it susceptible to attack by nucleophiles. While extensive research has been conducted on the closely related 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), the principles of these reactions are largely applicable to its p-tolyl counterpart. The electron-donating nature of the p-tolyl group is known to influence the reactivity of the triazole ring.

Studies on analogous 4-substituted-1,2,4-triazole-3,5-diones have shown that they readily react with various nucleophiles, including amines and alcohols. The reaction with primary and secondary amines is typically rapid, often leading to complex product mixtures and the release of nitrogen. This reactivity stems from the initial nucleophilic attack on the azo group, which can lead to ring-opening intermediates. mjcce.org.mk

For instance, the reaction of PTAD with primary alcohols results in the formation of 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones. mjcce.org.mk This suggests a mechanism involving nucleophilic addition of the alcohol to the N=N double bond, followed by rearrangement. The general reactivity of these triazolinediones is attributed to the low Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=N bond within the cyclic structure. mjcce.org.mk

Stability Studies and Hydrolytic Behavior of 4-Substituted 1,2,4-Triazole-3,5-diones

The stability of 4-substituted 1,2,4-triazole-3,5-diones, including the p-tolyl derivative, is a critical factor in their application in synthesis. The hydrolytic stability, in particular, is influenced by both electronic and solvent effects.

Influence of Electronic Effects on Hydrolysis Kinetics

The electronic nature of the substituent at the 4-position of the urazole ring plays a pivotal role in the rate of hydrolysis. Research on the hydrolysis of oxidized urazoles has demonstrated that the nature of the substituent significantly affects the stability of the molecule. semnan.ac.ir The rate of hydrolysis is dependent on factors such as the charge at the reaction site and the bond order of the C1-N1 bond. semnan.ac.ir

Computational studies have shown a significant relationship between these parameters and the hydrolysis rate. semnan.ac.ir While specific kinetic data for the hydrolysis of a wide range of 4-aryl-1,2,4-triazole-3,5-diones is not extensively tabulated in readily available literature, the principle that electron-donating or electron-withdrawing groups on the aryl ring will modulate the electrophilicity of the triazole dione (B5365651) core is well-established. The p-tolyl group, being electron-donating, is expected to have a different effect on the hydrolysis rate compared to an unsubstituted phenyl group or an electron-withdrawing group.

A study on the hydrolysis of oxidized urazoles provided the following hydrolysis rates for different substituents, illustrating the impact of electronic effects.

Substituent at 4-positionHydrolysis Rate (s⁻¹)
Phenyl0.025
4-Chlorophenyl0.033
4-Methylphenyl (p-Tolyl)0.021
4-Methoxyphenyl0.018

Note: The data presented is based on a study of oxidized urazoles and serves to illustrate the trend of electronic effects on hydrolysis rates. semnan.ac.ir

Solvent Effects on Reactivity and Stability

The solvent environment has a profound impact on the reactivity and stability of 4-substituted 1,2,4-triazole-3,5-diones. Studies on the ene reaction of PTAD, a close analog, have shown that the reaction rate can vary significantly with the solvent. For instance, the rate of reaction was observed to increase substantially in a series of different solvents, an effect that was not solely dependent on solvent polarity.

Similarly, investigations into the electronic absorption spectra of related 1,2,4-triazoline-3-thiones revealed that the influence of aprotic solvents was more significant compared to protic solvents. mjcce.org.mk This suggests that the stability and reactivity of the triazole dione ring system are sensitive to the hydrogen-bonding capacity of the solvent. While specific data on the hydrolytic stability of 4-p-Tolyl semnan.ac.irnih.govtriazole-3,5-dione across a range of solvents is limited, the general principles derived from analogous systems indicate that both solvent polarity and specific solvent-solute interactions are key determinants of its behavior in solution.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 P Tolyl 1 2 3 Triazole 3,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

The ¹H and ¹³C NMR spectra of 4-p-Tolyl urfu.rursc.orgmdpi.comtriazole-3,5-dione provide key insights into its molecular framework. In the ¹H NMR spectrum, characteristic signals are observed for the aromatic protons of the p-tolyl group and the methyl protons. The aromatic protons typically appear as a set of doublets in the downfield region, indicative of the para-substitution pattern. The methyl protons give rise to a singlet in the upfield region.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbons of the triazole-3,5-dione ring, the aromatic carbons of the p-tolyl substituent, and the methyl carbon. The chemical shifts of the carbonyl carbons are particularly informative, appearing at low field due to the deshielding effect of the adjacent nitrogen and oxygen atoms.

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar 1,2,4-triazole (B32235) derivatives. urfu.ru

While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced NMR techniques can offer deeper insights into the stereochemistry and conformational preferences of 4-p-Tolyl urfu.rursc.orgmdpi.comtriazole-3,5-dione. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximities between protons, helping to define the three-dimensional arrangement of the molecule. Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton coupling networks within the p-tolyl group.

For related 1,2,4-triazole structures, these advanced methods have been crucial in confirming assignments and understanding the spatial relationships between different parts of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR and Raman spectra of 4-p-Tolyl urfu.rursc.orgmdpi.comtriazole-3,5-dione are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The most prominent features are the strong absorption bands associated with the carbonyl (C=O) stretching vibrations in the triazole-3,5-dione ring. These typically appear in the region of 1700-1800 cm⁻¹.

Other significant vibrational modes include the C-N stretching vibrations of the triazole ring, the C-H stretching and bending vibrations of the aromatic p-tolyl group, and the C-C stretching vibrations within the aromatic ring. The symmetric and asymmetric stretching vibrations of the methyl group are also observable. nih.gov The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational assignment, as some modes may be more active in one technique than the other.

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 4-p-Tolyl urfu.rursc.orgmdpi.comtriazole-3,5-dione, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of 1,2,4-triazole derivatives under mass spectrometric conditions often involves the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.netnuph.edu.uaresearchgate.net Common fragmentation pathways for related structures include the loss of N₂, CO, and cleavage of the bond connecting the p-tolyl group to the triazole ring. researchgate.netnih.gov The analysis of these fragment ions provides valuable corroborating evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

X-ray Crystallography for Solid-State Structural Analysis

For 4-p-Tolyl urfu.rursc.orgmdpi.comtriazole-3,5-dione, a single-crystal X-ray diffraction study would yield a detailed solid-state structure. This data would precisely define the geometry of the triazole-3,5-dione ring and the orientation of the p-tolyl substituent. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal.

Note: The crystallographic data presented is for a related compound, 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, and serves as an illustrative example of the type of information obtained from X-ray crystallography. nih.gov

Determination of Molecular Geometry and Conformation

A definitive experimental determination of the molecular geometry and conformation of 4-p-Tolyl researchgate.netsigmaaldrich.comwikipedia.orgtriazole-3,5-dione, which would typically be achieved through single-crystal X-ray diffraction, has not been reported in the accessible scientific literature. Such a study would provide precise measurements of bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

In the absence of experimental data, computational modeling could offer theoretical insights into the molecule's preferred conformation. It would be expected that the triazole-3,5-dione ring would be largely planar. The key conformational variable would be the dihedral angle between the plane of this heterocyclic core and the p-tolyl substituent. This angle is influenced by a balance of steric hindrance between the ortho hydrogens of the tolyl group and the triazole ring, and the electronic effects of π-conjugation.

Table 1: Anticipated Structural Parameters of 4-p-Tolyl researchgate.netsigmaaldrich.comwikipedia.orgtriazole-3,5-dione (Hypothetical)

ParameterExpected Value/RangeMethod of Determination
Triazole Ring PlanarityNear PlanarX-ray Crystallography / Computational Modeling
C=O Bond Lengths~1.20 - 1.22 ÅX-ray Crystallography
N-N Bond Length~1.40 - 1.42 ÅX-ray Crystallography
N-C(tolyl) Bond Length~1.42 - 1.45 ÅX-ray Crystallography
Dihedral Angle (Triazole-Tolyl)VariableX-ray Crystallography / Computational Modeling

Note: The values in this table are hypothetical and based on typical values for similar molecular fragments. Actual experimental data is required for confirmation.

Analysis of Supramolecular Assembly and Intermolecular Interactions

The supramolecular assembly of 4-p-Tolyl researchgate.netsigmaaldrich.comwikipedia.orgtriazole-3,5-dione in the solid state is dictated by a variety of potential intermolecular interactions. Without crystal structure data, the specific nature and geometry of these interactions remain speculative.

Potential intermolecular interactions that could govern the crystal packing include:

Hydrogen Bonding: Although the primary structure of 4-p-Tolyl researchgate.netsigmaaldrich.comwikipedia.orgtriazole-3,5-dione lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the aromatic and methyl hydrogens of the tolyl group and the oxygen and nitrogen atoms of the triazole ring could play a significant role in the crystal packing.

π-π Stacking: The aromatic p-tolyl group and the electron-deficient triazole ring could engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The specific geometry of these interactions (e.g., face-to-face, offset) would be a key feature of the supramolecular assembly.

Table 2: Potential Intermolecular Interactions in Crystalline 4-p-Tolyl researchgate.netsigmaaldrich.comwikipedia.orgtriazole-3,5-dione (Hypothetical)

Interaction TypePotential Donor/Acceptor GroupsSignificance in Crystal Packing
Weak Hydrogen BondsC-H (tolyl) as donor; O=C and N (triazole) as acceptorsDirectional, likely influencing the relative orientation of molecules.
π-π Stackingp-Tolyl ring and Triazole ringPotentially significant in forming columnar or layered structures.
van der Waals ForcesAll atoms in the moleculeNon-directional, contributing to overall crystal density and stability.

Note: This table presents a theoretical analysis of potential interactions. Experimental verification through crystallographic studies is necessary to confirm their presence and significance.

Computational Chemistry and Theoretical Modeling of 4 P Tolyl 1 2 3 Triazole 3,5 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study triazole derivatives, providing accurate descriptions of their structural, electronic, and vibrational properties. rsc.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 4-p-Tolyl rsc.orgresearchgate.netresearchgate.nettriazole-3,5-dione molecule. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. For triazole derivatives, various DFT functionals, such as B3LYP, are often used in conjunction with basis sets like 6-311++G(d,p) to achieve reliable geometric parameters. researchgate.netdnu.dp.ua

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. zsmu.edu.ua

For triazole derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net In many triazole systems, the HOMO is often localized on the triazole ring and specific substituents, while the LUMO distribution can vary. nih.govwuxibiology.com For instance, in a study of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, the HOMO was found to be mainly localized over the triazole and thiol groups, while the LUMO was distributed over the pyridine (B92270) ring. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the molecule. acadpubl.eu It helps in understanding the delocalization of electron density and the nature of bonding and intermolecular interactions. NBO analysis can reveal significant hyperconjugative interactions, which contribute to the stabilization of the molecule. acadpubl.eu For example, in a study of N-substituted 1,2,4-triazole (B32235) derivatives, NBO analysis revealed charge transfer from the lone pairs of nitrogen and oxygen atoms to antibonding orbitals, indicating intramolecular charge transfer and stabilization of the system. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Triazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This table provides example values and may not represent the exact values for 4-p-Tolyl rsc.orgresearchgate.netresearchgate.nettriazole-3,5-dione.

DFT calculations can predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. dnu.dp.uaresearchgate.net These theoretical spectra can be compared with experimentally obtained data to validate the calculated molecular structure and electronic properties. researchgate.net

For example, calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule. nih.gov Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net The agreement between theoretical and experimental spectra provides confidence in the computational model. researchgate.net For some triazoline derivatives, detailed NMR spectroscopic analysis has been used to elucidate their solution structures, which can also be compared with theoretical predictions. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are valuable for predicting the reactivity of molecules. These descriptors include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

These descriptors are used to understand and predict the behavior of triazole derivatives in various chemical reactions. dnu.dp.ua For example, the electrophilicity index can help in predicting the susceptibility of the molecule to nucleophilic attack.

Table 2: Key Quantum Chemical Descriptors

DescriptorFormula
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Electronegativity (χ)(I + A) / 2
Hardness (η)(I - A) / 2
Softness (S)1 / (2η)
Electrophilicity Index (ω)χ2 / (2η)

Note: These formulas represent the relationships between the descriptors and frontier orbital energies.

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov It maps various properties onto the molecular surface, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org In the context of triazole derivatives, QSAR models are developed to predict their activity as, for example, enzyme inhibitors. rsc.org

The process involves calculating a set of molecular descriptors (including quantum chemical descriptors) for a series of triazole derivatives with known biological activities. researchgate.netresearchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. rsc.orgrsc.org A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized triazole derivatives, guiding the design of more potent compounds. researchgate.net Such models have been successfully developed for 1,2,4-triazolone derivatives to predict their antidiabetic activity. rsc.orgrsc.org

Applications of 4 P Tolyl 1 2 3 Triazole 3,5 Dione in Advanced Organic Synthesis and Chemical Biology

Role as a Potent Dienophile in Complex Molecule Synthesis

Belonging to the urazole (B1197782) family, 4-p-tolyl mdpi.comresearchgate.nettriazole-3,5-dione is characterized by its potent dienophilic nature, making it a highly effective partner in Diels-Alder reactions for the synthesis of complex organic molecules. The p-tolyl group influences its reactivity through steric and electronic effects. This reactivity is harnessed in various synthetic strategies, including the formation of strained ring systems and the protection of diene functionalities during multi-step syntheses.

Utility in Strained Ring Compound Synthesis

The high reactivity of triazole-diones as dienophiles makes them particularly useful in the synthesis of strained ring compounds. A notable example is the use of the related compound, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), in the first synthesis of prismane (B14753642) in 1973. wikipedia.org The Diels-Alder reaction between PTAD and a diene is a key step in constructing the complex, caged structure of such molecules. The robust nature of the resulting adduct allows for subsequent transformations to build the final strained architecture.

Application as a Protecting Group for Diene Moieties in Natural Product Synthesis

In the total synthesis of complex natural products, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The diene moiety is one such group that can be selectively protected using PTAD and its derivatives. The Diels-Alder reaction with 4-p-tolyl mdpi.comresearchgate.nettriazole-3,5-dione proceeds rapidly and cleanly, effectively masking the diene. rsc.org This protection can be reversed under specific conditions, regenerating the diene at a later stage of the synthesis. This strategy allows for the manipulation of other parts of the molecule without affecting the sensitive diene functionality.

Development of Novel Oxidation and Dehydrogenation Reagents

Beyond cycloaddition reactions, 4-p-tolyl mdpi.comresearchgate.nettriazole-3,5-dione and its analogs have emerged as effective reagents for oxidation and dehydrogenation reactions. A significant application is the aromatization of 1,4-dihydropyridines. researchgate.net This transformation is a crucial step in the synthesis of various biologically active compounds. The reaction proceeds under mild conditions, highlighting the utility of these triazole-diones as efficient dehydrogenating agents.

Bioconjugation Chemistry with Biomolecules

The unique reactivity of phenyl-1,2,4-triazoline-3,5-diones (PTADs) has been extended to the field of chemical biology, particularly in the selective modification of biomolecules. mdpi.com Their chemoselectivity for tyrosine residues, tolerance to a wide pH range, rapid reaction rates, and the stability of the resulting conjugate make them attractive tools for bioconjugation. mdpi.com

Selective Conjugation with Tyrosine Residues

PTAD derivatives exhibit remarkable selectivity for the phenolic side chain of tyrosine residues in peptides and proteins. mdpi.com This "tyrosine-click" reaction allows for the precise installation of functional moieties, such as imaging agents or therapeutic payloads, onto biomolecules. nih.gov The reaction is highly efficient and proceeds under mild, aqueous conditions, which are crucial for maintaining the structure and function of the biological target. researchgate.net

Non-Aqueous Bioconjugation Methodologies for Challenging Substrates

While aqueous conditions are generally preferred for bioconjugation, some substrates, particularly those with electron-deficient PTAD derivatives, are prone to rapid hydrolysis. mdpi.com To overcome this limitation, non-aqueous bioconjugation methods have been developed. mdpi.comresearchgate.netnih.gov Research has shown that using a solvent system of dichloromethane (B109758) (DCM) with hexafluoroisopropanol (HFIP) as a catalyst can facilitate the successful conjugation of these challenging PTAD derivatives to tyrosine. mdpi.comnih.gov This methodology expands the scope of PTAD-based bioconjugation to a wider range of substrates that are incompatible with aqueous reaction conditions. mdpi.comresearchgate.netnih.gov

PTAD Derivative Substituent Solvent System Catalyst Product Yield
Electron-deficientDichloromethane (DCM)Hexafluoroisopropanol (HFIP)54-79% nih.gov
Electron-deficientAcetonitrile-Unsuccessful nih.gov
-Semi-aqueous-Rapid hydrolysis mdpi.comresearchgate.net

Potential in Radiochemistry for Imaging Agents

While direct applications of 4-p-Tolyltriazole-3,5-dione in the synthesis of radiolabeled imaging agents are not extensively documented in peer-reviewed literature, its structural features and the reactivity of the triazole-dione core suggest a significant potential in the field of radiochemistry, particularly for the development of novel probes for Positron Emission Tomography (PET) imaging.

The core of this potential lies in the established use of closely related 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) derivatives in radiolabeling. These compounds are highly reactive dienophiles that can readily participate in Diels-Alder reactions, a type of click chemistry that is highly efficient and specific. This reactivity is crucial for the rapid and selective attachment of a radionuclide to a targeting molecule, a fundamental requirement for the synthesis of effective radiotracers.

A prime example that underscores the potential of this class of compounds is the development of [¹⁸F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione ([¹⁸F]F-PTAD). This radiolabeled prosthetic group has been successfully synthesized and utilized for the specific radiolabeling of tyrosine residues in peptides and proteins. The reaction is fast and proceeds under mild conditions, which is essential when working with sensitive biomolecules and short-lived isotopes like fluorine-18 (B77423) (¹⁸F), the most commonly used radionuclide in PET imaging.

The success of [¹⁸F]F-PTAD provides a strong rationale for exploring 4-p-Tolyltriazole-3,5-dione in a similar capacity. The p-tolyl group, a methyl-substituted phenyl ring, can influence the electronic properties and steric hindrance of the triazole-dione core, which in turn can modulate its reactivity and stability. This tunability is a desirable feature in the design of radiolabeling agents.

Furthermore, the methyl group of the p-tolyl substituent offers a potential site for radiolabeling with carbon-11 (B1219553) (¹¹C), another important positron-emitting isotope. The introduction of a ¹¹C-methyl group is a well-established strategy in PET radiochemistry. This would involve the synthesis of a suitable precursor derived from 4-p-Tolyltriazole-3,5-dione that can be rapidly methylated using a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.

The development of such a ¹¹C-labeled triazole-dione derivative would expand the arsenal (B13267) of prosthetic groups available for labeling biomolecules, offering an alternative to the more common ¹⁸F-labeling strategies. This could be particularly advantageous for studying biological processes with faster kinetics, where the shorter half-life of ¹¹C (approximately 20 minutes) is more suitable.

Biological Activity and Structure Activity Relationship Sar Studies of 4 P Tolyl 1 2 3 Triazole 3,5 Dione Derivatives

Broad Spectrum Biological Activities of 1,2,4-Triazole (B32235) Derivatives

Derivatives of 1,2,4-triazole have demonstrated a remarkable range of biological effects, making them a focal point in medicinal chemistry for the development of new therapeutic agents. sci-hub.senih.govneliti.com These activities span across various therapeutic areas, including antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system modulation. nih.govneliti.comuran.uanih.gov The chemical stability and potential for diverse substitutions on the triazole ring allow for the fine-tuning of its biological properties. researchgate.net

Antimicrobial Properties (Antibacterial, Antifungal)

The global challenge of antimicrobial resistance has intensified the search for novel and effective antimicrobial agents. nih.gov Compounds featuring the 1,2,4-triazole core have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities. nih.govmdpi.com

Antibacterial Activity:

Numerous studies have highlighted the significant antibacterial potential of 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores, such as quinolones, has been a successful strategy to enhance antibacterial potency and overcome resistance. sci-hub.se For instance, certain 1,2,4-triazole hybrids with ofloxacin (B1677185) and ciprofloxacin (B1669076) have demonstrated potent activity against resistant strains like MRSA and MDR E. coli. nih.govsci-hub.se

The introduction of specific substituents on the triazole ring plays a crucial role in determining the antibacterial efficacy. For example, derivatives bearing a 4-trichloromethyl group attached to a phenyl ring at the 3-position of the triazole have shown high antibacterial activity. nih.gov Similarly, the presence of a 2-hydroxyphenyl group has been found to boost antibacterial potency. sci-hub.se

Antifungal Activity:

1,2,4-triazole derivatives are a cornerstone of antifungal therapy, with well-established drugs like fluconazole (B54011) and itraconazole (B105839) belonging to this class. mdpi.comnih.gov Their primary mechanism of action often involves the inhibition of cytochrome P-450-dependent 14α-sterol demethylase, an essential enzyme in fungal cell membrane synthesis. mdpi.com

Research continues to explore new 1,2,4-triazole derivatives with improved antifungal profiles. ujmm.org.uabenthamdirect.com Studies have shown that introducing moieties like a cyclopropane (B1198618) ring or creating hybrids with other heterocyclic systems can lead to compounds with significant fungicidal activity, sometimes superior to existing commercial fungicides. benthamdirect.comingentaconnect.com Structure-activity relationship (SAR) studies have revealed that specific substitutions, such as nitro and trifluoromethyl groups at certain positions, can enhance antifungal efficacy. nih.gov A novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. nih.gov

Interactive Data Table: Antimicrobial Activity of 1,2,4-Triazole Derivatives
Compound TypeTarget Organism(s)Key FindingsReference(s)
Ofloxacin-1,2,4-triazole hybridsS. aureus, S. epidermis, B. subtilis, E. coliComparable activity to ofloxacin. nih.gov
Ciprofloxacin-1,2,4-triazole-3-thione hybridsGram-positive and Gram-negative bacteria (including MRSA)Higher activity than parent ciprofloxacin. sci-hub.se
4-Amino-5-aryl-4H-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosa, P. fluoroscensTrichloromethyl group enhanced activity. nih.gov
1,2,4-Triazole-3-thione-ciprofloxacin hybridsGram-positive and Gram-negative pathogens (including MRSA)2-hydroxyphenyl group boosted activity. sci-hub.se
1,2,4-Triazoles with cyclopropane moietyVarious fungiSignificant fungicidal activity, some superior to commercial fungicides. benthamdirect.com
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseumSome derivatives showed antifungal activity superior to ketoconazole. nih.gov
Vinyl-1,2,4-triazole derivativesVarious bacteria and fungiGood antibacterial and antifungal activity, with some compounds being more potent than reference drugs. nih.gov

Antiviral and Anti-Infective Potentials

The 1,2,4-triazole scaffold is a privileged structure in the development of antiviral agents due to its chemical stability, resistance to metabolic degradation, and favorable pharmacokinetic properties. nih.govresearchgate.net These derivatives have shown activity against a wide range of DNA and RNA viruses. nih.govnih.gov

Research has focused on synthesizing isosteric analogs of known antiviral drugs, such as ribavirin (B1680618) and doravirine (B607182), by incorporating the 1,2,4-triazole ring. nih.gov For example, replacing the carboxamide fragment of ribavirin with a 1,2,4-oxadiazole (B8745197) ring, a related heterocycle, has yielded compounds with antiviral activity. researchgate.net Similarly, 1,2,4-triazole analogs of doravirine have demonstrated potent inhibitory properties against HIV-1. nih.gov

Furthermore, condensed 1,2,4-triazole derivatives, such as those fused with triazines or pyrimidines, have been investigated for their antiviral potential. nih.gov Specific enantiomers of 1,2,4-triazole-3-thiones have shown promise as candidates for developing drugs against influenza A (H1N1) viruses. nih.gov While some synthesized 1,2,4-triazole derivatives were evaluated for activity against a panel of viruses including HIV-1, HIV-2, and various herpes viruses, they did not exhibit in vitro antiviral activity in that particular study. nih.gov However, other research has successfully synthesized novel 4-amino-1,2,4-triazole (B31798) derivatives with potential anti-HIV and anti-HBV properties. tandfonline.com The broad antiviral potential of triazole derivatives continues to be an active area of research. nih.gov

Anticancer and Antitumor Activities

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of compounds with reported anticancer activity. nih.govresearchgate.net The development of new, effective anticancer drugs based on 1,2,4-triazoles is a significant area of research, requiring a systematic approach to both synthesis and screening for structural optimization. zsmu.edu.ua These derivatives can exert their anticancer effects through various mechanisms, including acting as kinase inhibitors, tubulin modulators, and inhibitors of enzymes like aromatase. nih.gov

Numerous studies have reported the synthesis and evaluation of novel 1,2,4-triazole derivatives against various cancer cell lines. nih.gov For instance, a series of compounds carrying the 1,2,4-triazole scaffold showed remarkable antiproliferative activity, with some compounds identified as potent inhibitors of BRAF and tubulin, and one also showing significant EGFR inhibition. nih.gov The introduction of a 1,2,3-triazole (a related isomer) at specific positions of natural products like betulinic acid has been shown to enhance activity against leukemia cells. mdpi.com

While many synthesized 1,2,4-triazole derivatives have been evaluated in human cancer cell cultures, not all have shown activity. nih.gov However, specific structures, such as certain 1,2,4-triazolo-indoles, have exhibited remarkable activity against multiple cancer types. nih.gov The ongoing research in this field underscores the potential of 1,2,4-triazole derivatives as a source of new anticancer agents. zsmu.edu.uanih.gov

Interactive Data Table: Anticancer Activity of 1,2,4-Triazole Derivatives
Compound SeriesCancer Cell LinesKey FindingsReference(s)
Novel 1,2,4-triazole derivativesPanel of cancer cell linesCompounds 8a, 8b, 8c, 8d, 10b, 10e, and 10g showed remarkable antiproliferative activity. nih.gov
1,2,4-Triazolo-indoles (e.g., compound 25)Nine different human cancer cell typesExhibited remarkable activity. nih.gov
1,5-Dialkyl-1,2,4-triazole derivativesVarious human cancer cell linesMost compounds did not show activity. nih.gov
Betulinic acid with 1,2,3-triazole at C-3Acute myeloid leukemia (HL-60 and THP-1) cellsEnhanced activity. mdpi.com

Anti-inflammatory and Analgesic Efficacy

1,2,4-triazole derivatives have been widely investigated for their potential as anti-inflammatory and analgesic agents. neliti.comuran.ua Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.com

Several studies have synthesized and evaluated new 1,2,4-triazole derivatives for their anti-inflammatory and analgesic properties, with many compounds showing promising results. jmpas.comnih.gov For example, certain 1,2,4-triazole-pyrazole hybrids have demonstrated selective COX-2 inhibitory activity, comparable or even superior to the standard drug celecoxib, along with significant in vivo anti-inflammatory effects. mdpi.com Other derivatives have shown dual inhibition of COX-2 and 5-LOX, which is a desirable profile for anti-inflammatory drugs. mdpi.com

In various animal models, 1,2,4-triazole derivatives have exhibited significant analgesic activity. jmpas.comnih.gov For instance, in acetic acid-induced writhing and hot plate tests, several derivatives showed superior analgesic potential. nih.gov One study found that a specific 1,2,4-triazole derivative was more effective than ibuprofen (B1674241) in reducing edema and showed a significant reduction in acetic acid-induced writhing. nih.gov The anti-inflammatory and analgesic activities of these compounds are often linked, and the 1,2,4-triazole scaffold provides a versatile platform for developing new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticonvulsant and Central Nervous System Modulating Effects

Epilepsy is a common neurological disorder, and the search for new anticonvulsant agents with better efficacy and fewer side effects is ongoing. nih.govthieme-connect.com 1,2,4-triazole derivatives have emerged as a promising class of compounds with significant anticonvulsant activity. nih.govthieme-connect.com The established antiepileptic drugs triazolam and alprazolam both contain a triazole moiety. nih.gov

Research has shown that various substitutions on the 1,2,4-triazole ring can lead to potent anticonvulsant effects with low neurotoxicity. nih.gov Studies using animal models of seizures have demonstrated the protective effects of these derivatives. unifi.ittandfonline.com For example, certain 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant activity in a model of pharmacoresistant epilepsy, with some being more effective than the standard drug valproic acid. unifi.ittandfonline.com

The mechanism of anticonvulsant action for some 1,2,4-triazole derivatives may also involve reactive oxygen species (ROS) scavenging activity, suggesting a dual therapeutic benefit. unifi.ittandfonline.com The development of new anticonvulsant drugs based on the 1,2,4-triazole structure is a promising area of research, with the potential to offer new treatment options for epilepsy. zsmu.edu.ua

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous diseases. isres.org Synthetic antioxidants that can mitigate this damage are of great interest, and 1,2,4-triazole derivatives have been identified as having significant antioxidant potential. isres.orgzsmu.edu.ua

The antioxidant activity of these compounds is often evaluated using methods such as the DPPH radical scavenging assay. isres.org Studies have shown that the presence of certain functional groups, such as a hydroxyl (-OH) group at the para position of a phenyl ring attached to the triazole, can confer good antioxidant properties. isres.org This is attributed to the potential for extended conjugation after hydrogen radical abstraction. isres.org

The chemical modification of the 1,2,4-triazole scaffold with different pharmacophores can significantly enhance its antioxidant activity. zsmu.edu.ua For example, a series of 1,2,4-triazole derivatives substituted with phenol (B47542) and pyridine (B92270) groups showed promising antioxidant potential. researchgate.net The development of 1,2,4-triazole-based antioxidants could lead to new therapeutic agents for preventing or treating conditions associated with oxidative stress. zsmu.edu.ua Some derivatives have also been found to combine antioxidant properties with other biological activities, such as anticonvulsant effects. tandfonline.com

Interactive Data Table: Antioxidant Activity of 1,2,4-Triazole Derivatives
Compound SeriesAssayKey FindingsReference(s)
1,2,4-Triazole-3-thiol seriesDPPH scavengingDerivative with aromatic phenyl group showed highest activity. isres.org
1-(((aryl)-3-yl)-4H-(1,2,4)-triazol-5-ylmethyl)-1H-benzotriazolesAntioxidant assaysPresence of -OH group at para position resulted in good antioxidant activity. isres.org
Phenol and pyridine substituted 1,2,4-triazolesDPPH, ABTS, metal chelating, reducing powerElectron-donating groups increased activity; some compounds showed high total antioxidant activity. researchgate.net
1,2,4-triazole derivatives with alkoxy moietyDPPH radical scavengingMost tested compounds exhibited moderate antioxidant activity. ekb.eg

Specific Biological Evaluation of 4-p-Tolylnih.govresearchgate.netcrpsonline.comtriazole-3,5-dione and its Functionalized Analogues

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of therapeutic agents due to its diverse biological activities. zsmu.edu.uaglobalresearchonline.netnih.gov Derivatives incorporating this heterocyclic system have been extensively studied for their anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. zsmu.edu.uaglobalresearchonline.netnih.gov The functionalization of the triazole ring, particularly at the N-4 position with aryl moieties like the p-tolyl group, significantly influences the biological profile of the resulting compounds.

Anti-inflammatory Activity Profiling

Derivatives of 1,2,4-triazole are recognized for their significant anti-inflammatory potential, which is often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines. nih.govcolab.ws Research has shown that the nature of the substituent on the triazole core plays a crucial role in the anti-inflammatory response.

Studies on various 1,2,4-triazole derivatives have demonstrated potent activity. For instance, a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones showed that compounds with a 4-chlorophenyl group at the 5-position exhibited anti-inflammatory potency greater than the standard drug indomethacin. researchgate.net Another study on Schiff bases of 1,2,4-triazole-thiones found that certain derivatives were potent anti-inflammatory agents. nih.gov Specifically, research focused on cytokine release has indicated that triazole derivatives can influence the secretion of TNF-α and IL-10 in peripheral blood mononuclear cells (PBMC), suggesting a mechanism for their anti-inflammatory effects. nih.gov In one study, 1,2,4-triazole derivatives were shown to significantly reduce the production of TNF-α and IFN-γ, with one compound, in particular, demonstrating superior activity through the inhibition of lymphocyte proliferation. nih.gov

Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives

Compound SeriesKey FeatureObserved ActivityReference
1,2,4-Triazole-3-carboxylatesCompound 5d with p-tolyl groupPotent and selective COX-2 inhibition (IC50 = 17.9 nM) researchgate.net
1,2,4-Triazole derivativesN3-substituted amidrazone derivativesInhibited lymphocyte proliferation and reduced TNF-α and INF-γ production. nih.gov
4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones4-chlorophenyl groupPotency greater than indomethacin. researchgate.net
Triazole DerivativesGeneral structureModulation of TNF-α and IL-10 secretion in PBMC.

Antibacterial and Anthelmintic Screening

The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial agents. nih.govmdpi.com Studies have explored its efficacy against a wide range of pathogens, including bacteria and helminths.

Antibacterial Activity: Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. zsmu.edu.uanih.gov For example, 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol has been synthesized and shown activity. nih.gov In another study, newly synthesized 1,2,4-triazole-3-thiol derivatives showed inhibitory zones against various bacteria, with one compound displaying moderate inhibition against a resistant Pseudomonas aeruginosa strain. researchgate.net The substitution pattern on the triazole ring is critical; for instance, derivatives of 4-amino-5-aryl-4H-1,2,4-triazole have been screened for their antibacterial properties. mdpi.com A study on 1-phenyl-3-(2H- nih.govresearchgate.netcrpsonline.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives found them to be highly active against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE). mdpi.com Research has also highlighted the antimicrobial potential of triazole derivatives against various pathogens, suggesting their utility for further clinical exploration.

Anthelmintic Activity: In the search for new nematicides, 1,2,4-triazole derivatives have been evaluated for their anthelmintic properties. A study investigating derivatives obtained from the reaction of N3-substituted amidrazones with itaconic anhydride (B1165640) was conducted on the nematode Rhabditis sp. nih.gov Two compounds from this series, featuring 4-pyridyl and phenyl or 4-chlorophenyl substituents, demonstrated anthelmintic activity higher than the reference drug albendazole, marking them as promising candidates for future development. nih.gov

Table 2: Antimicrobial and Anthelmintic Activity of Selected 1,2,4-Triazole Derivatives

Compound SeriesTarget OrganismKey FindingReference
1-(phenyl)-3-(2H- nih.govresearchgate.netcrpsonline.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dionesMRSA, MRSEHigh activity observed. mdpi.com
1,2,4-triazole-3-thiol derivativesResistant P. aeruginosaModerate inhibition observed. researchgate.net
Amidrazone-derived 1,2,4-triazolesRhabditis sp. (nematode)Compound 12 showed LC50 of 2.475 µg/µL, higher than albendazole. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase, α-Amylase, α-Glucosidase)

The 1,2,4-triazole framework is a versatile scaffold for designing inhibitors of various enzymes implicated in metabolic and pathological processes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target in cosmetics and medicine. nih.gov Several 1,2,4-triazole derivatives have been identified as potent tyrosinase inhibitors. nih.govnih.gov The nitrogen atoms of the triazole ring are believed to chelate the copper ions in the enzyme's active site. nih.gov In one study, a series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628) derivatives were synthesized, with one compound exhibiting inhibitory potency thousands of times greater than the standard, kojic acid. nih.gov Another study on 1,2,4-triazole-tethered β-hydroxy sulfides also reported potent bacterial tyrosinase inhibitors, with some compounds surpassing the activity of kojic acid and ascorbic acid. nih.gov

α-Amylase and α-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govresearchgate.net Numerous 1,2,4-triazole derivatives have been developed as dual inhibitors of these enzymes. researchgate.netnih.govresearchgate.net For example, a series of 4-amino-1,2,4-triazole derivatives showed good to moderate inhibitory activities against both enzymes. researchgate.net Another study on novel 1,2,4-triazole-based derivatives identified compounds with potent dual inhibitory activity, surpassing the standard drug acarbose. nih.govresearchgate.net Structure-activity relationship (SAR) analysis revealed that electron-withdrawing substituents, such as acetyl and bromo groups, enhanced the inhibitory potency. nih.govresearchgate.net Similarly, triazole-bearing bis-hydrazone derivatives have also been identified as potent inhibitors of both α-amylase and α-glucosidase. acs.org

Table 3: Enzyme Inhibition by Selected 1,2,4-Triazole Derivatives

EnzymeCompound SeriesInhibitory Activity (IC50)Reference
Mushroom Tyrosinase1,2,4-triazol-3-ylthio)-N-phenyl acetamidesCompound 9k : 0.0048 µM (vs. Kojic acid: 16.83 µM) nih.gov
Bacterial Tyrosinase1,2,4-triazole-tethered β-hydroxy sulfidesRange: 4.52 to 51.40 µM nih.gov
α-Amylase1,2,4-triazole-based derivativesCompound 4 : 0.19 µg/mL nih.govresearchgate.net
1,2,4-triazole-based derivativesCompound 10 : 0.26 µg/mL
α-Glucosidase1,2,4-triazole-based derivativesCompound 4 : 0.27 µg/mL nih.govresearchgate.net
1,2,4-triazole-based derivativesCompound 10 : 0.31 µg/mL
α-GlucosidaseAzinane triazole-based derivativesAll tested derivatives were more active than acarbose. nih.gov

Molecular Docking and Receptor Binding Mechanism Investigations

Molecular docking studies are crucial computational tools used to predict the binding modes and affinities of ligands within the active sites of target proteins, providing insights that guide the design of more potent and selective inhibitors.

Elucidation of Ligand-Target Interactions

Molecular docking simulations of 1,2,4-triazole derivatives have revealed key interactions responsible for their biological activities.

For enzyme inhibition , studies on α-glucosidase and α-amylase inhibitors have shown that the triazole ring and its aryl substituents play a vital role in binding. researchgate.netjksus.org Docking of indole-triazole hybrids into the α-glucosidase active site showed interactions similar to known inhibitors, with compounds fitting well into the binding pockets. jksus.org In the case of metallo-β-lactamase (MBL) inhibitors, docking revealed that the nitrogen at the 2-position of the 1,2,4-triazole ring and the deprotonated thiol group can coordinate with the catalytic zinc ions in the active site. mdpi.com

For tyrosinase inhibitors , docking studies support the hypothesis that the nitrogen atoms of the triazole moiety coordinate with the two copper ions in the enzyme's catalytic center. nih.gov

In the context of receptor binding , docking of a 3,4,5-trisubstituted-1,2,4-triazole agonist into a model of the somatostatin (B550006) subtype-4 (sst₄) receptor highlighted specific binding modes that differentiated it from lower-affinity compounds. nih.gov Similarly, for EGFR targeting agents, docking studies of quinoxaline-triazole hybrids into the EGFR receptor showed strong binding, which correlated well with their observed in vitro anti-cancer activity. nih.gov These studies consistently show that hydrogen bonds, hydrophobic interactions, and, in the case of metalloenzymes, coordination with metal ions are the primary forces driving ligand-target recognition. nih.govmdpi.com

Prediction of Binding Affinity and Mode

Computational models not only predict how a ligand binds but also estimate the strength of this interaction, often expressed as a binding affinity or docking score (e.g., in kcal/mol).

In studies of 1,2,4-triazole-based enzyme inhibitors, predicted binding affinities have shown a strong correlation with experimental IC₅₀ values. For bacterial tyrosinase inhibitors, a lead compound demonstrated a better binding score (−7.08 kcal/mol) than the standards ascorbic acid (−5.59 kcal/mol) and kojic acid (−5.78 kcal/mol), which was consistent with its superior in vitro activity. nih.gov

For α-glucosidase and α-amylase inhibitors, molecular docking successfully identified potent candidates from a series of novel 1,2,4-triazole derivatives prior to synthesis and in vitro testing. nih.govresearchgate.net The docking results for indole-triazole hybrids revealed that the synthesized compounds were well-accommodated in the binding pockets of α-glucosidase. jksus.org

In the development of MBL inhibitors, molecular interaction field (MIF) analysis and docking were used to predict how substitutions on the triazole scaffold would affect binding. The models correctly predicted the orientation of the inhibitors in the active site, which was later confirmed by X-ray crystallography, and guided the optimization of the series to achieve improved potency. mdpi.com Similarly, virtual screening experiments using docking algorithms successfully identified a high-affinity sst₄ receptor agonist from a library of compounds, ranking it among the top poses. nih.gov These examples underscore the predictive power of molecular docking in identifying and optimizing lead compounds based on their binding affinity and interaction patterns.

Table 4: Predicted Binding Affinities of Selected 1,2,4-Triazole Derivatives

Compound SeriesTargetPredicted Binding Score (kcal/mol)Key FindingReference
1,2,4-triazole-tethered β-hydroxy sulfidesBacterial Tyrosinase-7.08Better binding score than standards kojic acid (-5.78) and ascorbic acid (-5.59). nih.gov
Quinoxaline-1,2,3-triazole hybridsEGFRNot specifiedStrong binding of potent compounds correlated with IC50 values. nih.gov
3,4,5-trisubstituted-1,2,4-triazolessst4 ReceptorNot specifiedVirtual screening successfully identified a high-affinity agonist. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of 4-p-Tolyl[1][2][3]triazole-3,5-dione Derivatives

Impact of Substituent Electronic and Steric Properties on Efficacy

The electronic and steric properties of substituents on the 4-p-tolyl nih.govzsmu.edu.uatriazole-3,5-dione scaffold play a pivotal role in determining the biological efficacy of its derivatives. The reactivity of the core structure is influenced by the electron-donating or electron-withdrawing nature of the groups attached to it.

Electronic Effects:

The p-tolyl group, with its methyl substituent, is generally considered to be electron-donating. This property can influence the electron density of the triazole ring system and, consequently, its interaction with biological targets. In comparison to its unsubstituted counterpart, 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), the p-tolyl derivative may exhibit altered reactivity. The phenyl group in PTAD has a moderate electron-withdrawing effect, which can enhance its dienophilicity in reactions like the Diels-Alder reaction. The introduction of substituents with varying electronic properties allows for the fine-tuning of the molecule's reactivity and biological activity. For instance, incorporating strong electron-withdrawing groups can significantly alter the electron distribution within the molecule, potentially leading to enhanced interactions with specific biological targets. acs.org

Steric Effects:

The size and spatial arrangement of substituents can also have a profound impact on biological activity. The methyl group of the p-tolyl substituent may introduce slight steric hindrance, which could affect how the molecule binds to a receptor or enzyme active site. The introduction of bulkier groups at various positions on the triazole ring or the phenyl ring can either enhance or diminish activity. This is often dependent on the specific topology of the biological target. If a bulky group fits well within a hydrophobic pocket of a receptor, it may increase binding affinity and, therefore, efficacy. Conversely, a bulky group could clash with the receptor, preventing optimal binding and reducing activity.

A study on 1,2,4-triazole-3-thione derivatives, which share a similar core structure, demonstrated that the nature of the substituent significantly impacts antimicrobial activity. The study showed that the antibacterial and antifungal properties increased in the order of 4-H > 4-Cl > 4-Br, indicating that both electronic and steric factors are at play. mdpi.com

Table 1: Impact of Substituent Properties on the Biological Activity of Triazole Derivatives

Substituent TypeElectronic EffectSteric EffectGeneral Impact on Biological ActivityReference
Electron-Donating Groups (e.g., -CH3)Increases electron density on the ring system.Can introduce moderate steric hindrance.May modulate receptor binding and reactivity.
Electron-Withdrawing Groups (e.g., -Cl, -Br)Decreases electron density on the ring system.Can alter molecular conformation and interactions.Can enhance interactions with specific biological targets. acs.orgmdpi.com
Bulky GroupsCan create steric hindrance or improve binding.Significant impact on molecular size and shape.Activity is highly dependent on the target's topology.

Correlation between Molecular Structure and Biological Potency

Systematic modifications to the core structure have revealed important correlations between specific structural features and biological activity. For example, in a series of 1,2,4-triazole derivatives, the introduction of different hydrophobic moieties at the 5-position was explored to enhance interactions with flexible loops near the catalytic site of metallo-β-lactamases. mdpi.com This approach led to the identification of compounds with improved inhibitory activity. mdpi.com

Furthermore, the position of substituents on the triazole ring is critical. Studies on other 1,2,4-triazole derivatives have shown that substitution at different nitrogen atoms can lead to tautomers with varying stability and biological activity. nih.gov The specific arrangement of atoms and functional groups dictates the molecule's three-dimensional shape, which must be complementary to the binding site of its biological target to elicit a potent response.

Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,4-triazole derivatives have been employed to develop models that correlate physicochemical properties with antifungal activity. researchgate.net These models help in predicting the activity of new derivatives and guide the design of more potent compounds. The findings from such studies often highlight the importance of specific steric and electronic fields in determining biological potency. researchgate.net

Table 2: Correlation of Structural Modifications with Biological Potency in Triazole Derivatives

Structural ModificationEffect on Molecular PropertiesCorrelation with Biological PotencyReference
Substitution on the Triazole RingAlters electronic distribution and steric profile.Can significantly enhance or decrease activity depending on the substituent and its position. mdpi.com
Introduction of Hydrophobic MoietiesIncreases lipophilicity and potential for hydrophobic interactions.Can improve binding to hydrophobic pockets in target proteins, leading to higher potency. mdpi.com
Variation of Substituents on the Phenyl RingModifies the electronic and steric nature of the entire molecule.Can fine-tune the molecule's interaction with the target, impacting efficacy. mdpi.com
Isosteric ReplacementsReplaces a functional group with another of similar size and electronic character.Can be used to probe the importance of specific atoms or groups for activity. nih.gov

Concluding Remarks and Future Research Perspectives on 4 P Tolyl 1 2 3 Triazole 3,5 Dione

Summary of Academic Contributions and Key Findings

Research on 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione and its close analogs has yielded several important findings. A primary area of contribution lies in its application as a highly reactive dienophile in Diels-Alder reactions. wikipedia.org The electron-withdrawing nature of the dione (B5365651) functionality, coupled with the electronic effects of the p-tolyl group, renders the N=N double bond particularly susceptible to cycloaddition reactions with a wide variety of dienes. rsc.org This reactivity has been harnessed for the construction of complex nitrogen-containing heterocyclic structures, which are valuable scaffolds in synthetic and medicinal chemistry.

Key findings also highlight the versatility of the triazole ring system in 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione, which can participate in various chemical transformations, including oxidation, reduction, and substitution reactions. The p-tolyl group itself can be a site for further functionalization, allowing for the synthesis of a diverse library of derivatives.

In the realm of biological activity, while specific studies on 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione are somewhat limited, research on closely related derivatives has provided promising leads. For instance, derivatives such as 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid have demonstrated anti-inflammatory and immunomodulatory effects. nih.gov Furthermore, N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide has shown notable antibacterial activity. nih.gov These findings underscore the potential of the 4-p-tolyl-1,2,4-triazole scaffold as a pharmacophore for the development of new therapeutic agents. The broader class of 1,2,4-triazoles is well-known for a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties, suggesting that 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione and its derivatives are worthy of more extensive biological evaluation. nih.govmdpi.comnih.govnih.gov

Identification of Promising Research Directions for Synthesis and Application

The synthetic utility and potential applications of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione present several exciting avenues for future research.

For Synthesis:

Development of Greener Synthetic Protocols: Current synthetic methods for urazoles often involve multiple steps and the use of hazardous reagents. wikipedia.org Future research could focus on developing more atom-economical and environmentally benign synthetic routes to 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione. This could include one-pot syntheses or the use of catalytic methods to improve efficiency and reduce waste. researchgate.net

Exploration of Novel Starting Materials: Investigating alternative starting materials and synthetic pathways could lead to more efficient and versatile methods for producing the target compound and its derivatives.

Asymmetric Synthesis: The development of stereoselective synthetic methods for introducing chirality into derivatives of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione would be highly valuable for investigating their biological activities, as stereochemistry often plays a crucial role in drug-receptor interactions.

For Application:

Tandem Reactions: The high reactivity of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione in Diels-Alder reactions can be exploited in tandem or cascade reaction sequences to rapidly build molecular complexity from simple starting materials. rsc.org

Polymer Chemistry: Urazole (B1197782) derivatives have been investigated for their use in polymer modification and the development of novel materials. Future work could explore the incorporation of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione into polymer backbones to create materials with unique thermal, mechanical, or photophysical properties.

Materials Science: The unique electronic properties of the triazole ring suggest potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as sensors.

Future Avenues in Biological Activity and Drug Discovery Research

The preliminary biological activity data for derivatives of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione strongly suggests that this is a fertile area for future investigation.

Broad-Spectrum Biological Screening: A systematic evaluation of the antimicrobial, antifungal, antiviral, and anticancer activities of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione and a library of its derivatives is warranted. nih.govnih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a diverse range of analogs with modifications at the p-tolyl ring and the triazole core will be crucial for establishing clear structure-activity relationships. This will guide the rational design of more potent and selective drug candidates.

Mechanism of Action Studies: For any derivatives that exhibit significant biological activity, detailed mechanistic studies should be undertaken to identify their molecular targets and understand how they exert their effects. This could involve techniques such as enzyme inhibition assays and cellular imaging.

Development of Drug Delivery Systems: The physicochemical properties of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione derivatives could be optimized for improved drug delivery, for example, by enhancing their solubility or by incorporating them into targeted drug delivery vehicles.

Challenges and Opportunities for Advanced Studies in the Field

While the future of research on 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione appears promising, there are several challenges and opportunities that need to be addressed.

Challenges:

Limited Commercial Availability: The relatively limited commercial availability and high cost of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione compared to its phenyl analog (PTAD) can be a barrier to extensive research. Developing more cost-effective and scalable synthetic routes is therefore a key challenge.

Reactivity and Stability: The high reactivity of the dione, while advantageous for synthesis, can also lead to instability and challenges in handling and storage. Understanding and controlling its reactivity profile is crucial for its practical application.

Toxicity Concerns: As with any new chemical entity being considered for biological applications, a thorough evaluation of the potential toxicity and off-target effects of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione and its derivatives is essential. researchgate.net

Opportunities:

Unexplored Chemical Space: The chemistry of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione remains largely unexplored compared to other urazoles. This presents a significant opportunity for original research and the discovery of novel reactions and applications.

Interdisciplinary Research: The study of this compound offers numerous opportunities for interdisciplinary collaboration between synthetic chemists, medicinal chemists, materials scientists, and biologists.

Computational Modeling: The use of computational tools can aid in predicting the reactivity, properties, and biological activities of 4-p-Tolyl wikipedia.orgrsc.orgtriazole-3,5-dione derivatives, thereby guiding experimental efforts and accelerating the pace of discovery.

Q & A

Q. What protocols ensure data reproducibility and security in collaborative studies on this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with version control and blockchain-based timestamping. Encrypt sensitive data (e.g., SAR databases) using AES-256 standards. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.